(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
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Scientific Research Applications
Novel Formation of Iodobenzene Derivatives
A study by Matsumoto et al. (2008) reports on the novel formation of iodobenzene derivatives through the reaction of certain compounds with iodine under UV irradiation. This process, applicable to compounds including 3-(methoxycarbonyl)-1-(methylthio)-6-phenylhexa-1,3-dien-5-yne, highlights the compound's potential in synthesizing iodine-substituted benzenes, which could have implications in various fields of chemistry and materials science (Matsumoto, Takase, & Ogura, 2008).
Molecular Structure and Synthesis
Trilleras et al. (2017) conducted a computational and experimental study on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, including compounds similar to the one . Their research, which utilized techniques such as FT-IR, NMR, and GC-MS, provides insights into the regioselective formation and kinetic control in product formation, offering valuable information for the development of new materials and drugs (Trilleras, Pacheco, Pérez-Gamboa, Quiroga, Ortíz, Gálvez, Nogueras, & Cobo, 2017).
Antimicrobial Agents
Benneche et al. (2011) explored the synthesis of thiophenones from 2-acyl-5-methoxythiophenes, leading to the discovery of a new class of antimicrobial agents. Their findings suggest that compounds structurally related to the one may have applications in developing treatments or coatings with antimicrobial properties, highlighting the potential for medical and industrial applications (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound contains a methoxyphenyl group, which has been demonstrated to form chemically stable urea linkages suitable for protection/deprotection of amino groups . This suggests that the compound may interact with its targets through the formation of such linkages, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As part of a collection of rare and unique chemicals, it is provided to early discovery researchers for the purpose of discovering these effects .
Properties
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-7-9-14(10-8-12)21-18(23)15(17(22)20-19(21)24)11-13-5-3-4-6-16(13)25-2/h3-11H,1-2H3,(H,20,22,24)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUIBPNDLZTPFL-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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